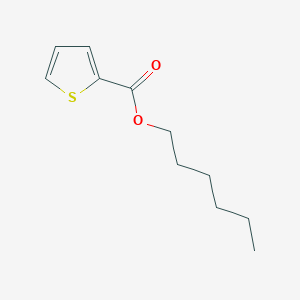

Hexyl 2-thiophenecarboxylate

Description

Structure

3D Structure

Properties

CAS No. |

91968-83-1 |

|---|---|

Molecular Formula |

C11H16O2S |

Molecular Weight |

212.31 g/mol |

IUPAC Name |

hexyl thiophene-2-carboxylate |

InChI |

InChI=1S/C11H16O2S/c1-2-3-4-5-8-13-11(12)10-7-6-9-14-10/h6-7,9H,2-5,8H2,1H3 |

InChI Key |

PJYCYAKGVCZVQF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC(=O)C1=CC=CS1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Hexyl 2 Thiophenecarboxylate

Esterification Reactions of 2-Thiophenecarboxylic Acid

The most direct route to Hexyl 2-thiophenecarboxylate is through the esterification of 2-thiophenecarboxylic acid with hexan-1-ol. This transformation can be accomplished via direct, acid-catalyzed methods or through the use of coupling agents and other catalysts.

Direct Esterification Approaches

Direct esterification, commonly known as the Fischer-Speier esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.comsynarchive.com This equilibrium-driven process typically requires conditions that favor the formation of the ester, such as using an excess of one reactant or removing water as it is formed. organic-chemistry.orgtaylorandfrancis.com For the synthesis of this compound, 2-thiophenecarboxylic acid is reacted with hexan-1-ol.

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.orgmasterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst. masterorganicchemistry.com Commonly used catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and hydrochloric acid (HCl). masterorganicchemistry.comtaylorandfrancis.com

Table 1: Typical Conditions for Fischer-Speier Esterification

| Parameter | Condition | Purpose |

| Reactants | 2-Thiophenecarboxylic acid, Hexan-1-ol | Starting materials |

| Catalyst | Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (TsOH) | To protonate the carbonyl and activate the carboxylic acid masterorganicchemistry.com |

| Solvent | Excess hexan-1-ol or a non-reactive solvent (e.g., toluene) | Can drive equilibrium; Toluene allows for azeotropic removal of water organic-chemistry.org |

| Temperature | Reflux | To increase reaction rate and facilitate water removal |

| Workup | Aqueous wash, extraction, and purification | To remove acid catalyst and unreacted starting materials |

Catalyst-Assisted Esterification Processes

To overcome the often harsh conditions and equilibrium limitations of direct esterification, various catalyst-assisted methods have been developed. These processes offer milder reaction conditions and are often more efficient.

Steglich Esterification: This method utilizes a coupling agent, typically a carbodiimide (B86325) such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgsynarchive.comnih.gov The reaction proceeds by activating the carboxylic acid with DCC to form an O-acylisourea intermediate. hhu.de This highly reactive intermediate is then attacked by the alcohol (hexan-1-ol) to form the ester. DMAP facilitates the reaction by acting as an acyl transfer agent, forming an even more reactive acylpyridinium species. wikipedia.org A key advantage of this method is that it is performed at room temperature and effectively removes the water generated during the reaction by converting DCC to the urea (B33335) byproduct, dicyclohexylurea (DCU). wikipedia.org This method has been successfully applied to the synthesis of various thiophene-based esters. nih.gov

Lewis Acid Catalysis: Various Lewis acids can catalyze esterification reactions. Titanium(IV) complexes, for instance, are known to act as catalysts. mdpi.com Other Lewis acids such as aluminum chloride (AlCl₃) and zinc chloride (ZnCl₂) have also been investigated, though sometimes with limited efficacy. mdpi.com The mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by the alcohol.

Other Metal Catalysts: Research has shown that certain metal complexes can effectively catalyze the synthesis of 2-thiophenecarboxylate esters. For example, the reaction of thiophene (B33073) with carbon tetrachloride and an alcohol in the presence of catalysts like vanadyl acetylacetonate (B107027) (VO(acac)₂), iron(III) acetylacetonate (Fe(acac)₃), or molybdenum hexacarbonyl (Mo(CO)₆) can produce the corresponding ester. researchgate.net This particular reaction proceeds through the formation of 2-trichloromethylthiophene, which then undergoes alcoholysis. researchgate.net

Table 2: Catalyst Systems for Esterification of 2-Thiophenecarboxylic Acid

| Method | Coupling Agent/Catalyst | Key Features |

| Steglich Esterification | DCC or EDC / DMAP | Mild, room temperature conditions; Water is sequestered by the coupling agent wikipedia.orgnih.gov |

| Lewis Acid Catalysis | TiCl₄, AlCl₃, SnCl₂ | Activates the carboxylic acid through coordination mdpi.com |

| Metal Complex Catalysis | VO(acac)₂, Fe(acac)₃, Mo(CO)₆ | Alternative route via functionalization of the thiophene ring followed by alcoholysis researchgate.net |

Functionalization of Thiophene Ring Systems

An alternative approach to synthesizing this compound involves modifying the thiophene ring either before or after the introduction of the carboxylate group. These strategies allow for the synthesis of more complex derivatives.

Halogenation and Subsequent Derivatization at the Thiophene Moiety

Halogenation of the thiophene ring provides a versatile handle for introducing various functional groups through cross-coupling reactions. For instance, 5-bromothiophene-2-carboxylic acid can be used as a starting material. nih.gov This compound can first be esterified with an alcohol to form a 5-bromothiophene-2-carboxylate ester. The bromine atom can then be replaced by other groups via derivatization reactions, such as the Suzuki cross-coupling reaction, to build more complex molecular architectures. nih.gov This stepwise approach allows for the late-stage functionalization of the thiophene core.

Alkylation and Acylation Strategies Relevant to Hexyl Substituents

Introducing a hexyl group onto the thiophene ring can be accomplished via electrophilic aromatic substitution reactions like Friedel-Crafts acylation or alkylation. nih.gov A common strategy involves the acylation of a thiophene-containing starting material with hexanoyl chloride in the presence of a Lewis acid like tin(IV) chloride or aluminum chloride. nih.govnih.gov The resulting hexanoyl-substituted thiophene can then be reduced to the corresponding hexyl-substituted thiophene. nih.gov For example, 2,2'-bithiophene (B32781) can be acylated with hexanoyl chloride, and the resulting ketone is then reduced using reagents like lithium aluminum hydride (LiAlH₄) and aluminum chloride (AlCl₃) to yield the hexyl-substituted bithiophene. nih.gov This functionalized thiophene can then undergo further reactions to introduce the carboxylate group.

Transition Metal-Catalyzed Coupling Reactions for Thiophenecarboxylate Derivatives

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used in the synthesis of complex thiophene derivatives. The Suzuki cross-coupling reaction, which typically employs a palladium catalyst, is a prominent example. nih.gov

In this context, a pre-formed thiophenecarboxylate ester bearing a halogen (e.g., pentyl 5-bromothiophene-2-carboxylate) can be coupled with various arylboronic acids. nih.gov The reaction is carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base. This strategy allows for the synthesis of a diverse library of 5-arylthiophene-2-carboxylate derivatives, demonstrating the utility of combining esterification with transition metal-catalyzed functionalization. nih.gov

Table 3: Example of Suzuki Cross-Coupling for a Thiophenecarboxylate Derivative nih.gov

| Parameter | Condition |

| Substrate | Pentyl 5-bromothiophene-2-carboxylate |

| Coupling Partner | Arylboronic acid |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) |

| Solvent | 1,4-Dioxane/Water |

| Temperature | 90 °C |

| Product | Pentyl 5-arylthiophene-2-carboxylate |

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds. This palladium-catalyzed reaction typically involves the cross-coupling of an organoboron compound with an organic halide or triflate in the presence of a base. While direct synthesis of this compound via this method is not extensively documented, the synthesis of its precursors, such as 2-thiophenecarboxylic acid, is well-established. This acid can then be esterified with hexanol to yield the desired product.

A common strategy involves the coupling of a thiophene-2-boronic acid derivative with a suitable organic halide. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling in Thiophene Derivative Synthesis

| Parameter | Condition |

|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ |

| Ligand | PPh₃, SPhos, XPhos |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, DMF, Water |

| Temperature | 80-120 °C |

This table presents typical conditions and may vary depending on the specific substrates.

Research has demonstrated the synthesis of various arylthiophene-2-carbaldehydes and other derivatives using Suzuki-Miyaura coupling, highlighting the versatility of this method in functionalizing the thiophene ring. libretexts.orggoogle.com The synthesis of thiophene carboxylates, in general, has also been achieved through this powerful coupling reaction. chemrxiv.org

Stille Coupling Methods

The Stille coupling offers another robust method for C-C bond formation, utilizing a palladium catalyst to couple an organotin compound with an organic halide or triflate. A key advantage of the Stille reaction is the stability of the organotin reagents to air and moisture. wikipedia.org However, the toxicity of tin compounds is a significant drawback. wikipedia.org

In the context of this compound synthesis, a plausible route involves the coupling of a 2-halothiophene derivative with an organotin reagent that can be subsequently converted to the carboxylate, or the direct coupling of a 2-(tributylstannyl)thiophene (B31521) with a chloroformate derivative. The reaction is tolerant of a wide range of functional groups. harvard.edu

Table 2: General Parameters for Stille Coupling in Thiophene Synthesis

| Parameter | Condition |

|---|---|

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Ligand | PPh₃, AsPh₃ |

| Solvent | Toluene, THF, DMF |

| Temperature | 80-120 °C |

| Additive | LiCl, Cu(I) salts |

This table outlines general conditions for the Stille coupling.

The mechanism of the Stille reaction involves an oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

Kumada-Tamao-Corriu Cross-Coupling Reactions

The Kumada-Tamao-Corriu coupling, one of the earliest transition metal-catalyzed cross-coupling reactions, employs a nickel or palladium catalyst to couple a Grignard reagent with an organic halide. chem-station.com This method is particularly useful due to the ready availability and reactivity of Grignard reagents. researchgate.net

For the synthesis of this compound, a 2-thienyl Grignard reagent, formed from the reaction of a 2-halothiophene with magnesium, can be coupled with hexyl chloroformate in the presence of a suitable catalyst. Alternatively, a 2-halothiophene can be coupled with a hexylmagnesium halide, followed by carboxylation.

Table 3: Typical Reaction Parameters for Kumada-Tamao-Corriu Coupling

| Parameter | Condition |

|---|---|

| Catalyst | NiCl₂(dppp), PdCl₂(dppf) |

| Solvent | THF, Diethyl ether |

| Temperature | Room temperature to reflux |

This table provides a summary of common conditions used in Kumada-Tamao-Corriu coupling reactions.

The reaction generally proceeds under mild conditions and can be catalyzed by relatively inexpensive nickel complexes. chem-station.com The high reactivity of Grignard reagents, however, can limit the functional group tolerance of this reaction. chem-station.com

Nickel-Catalyzed Deprotonative Polycondensation Relevant to Hexyl-Substituted Thiophenes

Nickel-catalyzed deprotonative polycondensation has emerged as a powerful tool for the synthesis of polythiophenes, particularly regioregular poly(3-alkylthiophene)s. While this method is primarily used for polymerization, the underlying principles of nickel-catalyzed C-H activation and coupling are relevant to the synthesis of smaller molecules as well.

This methodology often involves the use of a nickel catalyst in conjunction with a strong base to deprotonate a C-H bond on the thiophene ring, followed by coupling with an electrophile. For the synthesis of a monomeric species like this compound, a related nickel-catalyzed carbonylation of a halothiophene could be envisioned. Nickel catalysts have been shown to be effective in the carbonylation of various organic halides to produce esters, amides, and thioesters. researchgate.net

Novel Synthetic Approaches for Thiophenecarboxylates

Recent research has focused on developing novel and more efficient methods for the synthesis of thiophenecarboxylates. One such approach involves the direct carboxylation of thiophenes. For instance, a method for the synthesis of 2-thiophenecarboxylic acids from thiophenes using a CCl₄–CH₃OH–catalyst system has been reported. researchgate.netsemanticscholar.org This reaction is thought to proceed through the in-situ generation of methyl hypochlorite (B82951) and formaldehyde, leading to oxymethylation of the thiophene ring followed by oxidation to the carboxylic acid. researchgate.netsemanticscholar.org The resulting acid can then be esterified to produce the desired alkyl thiophenecarboxylate.

Another innovative method involves the efficient conversion of 2-thiophenecarboxylic acid derivatives into hydrazides, which can serve as versatile intermediates for further functionalization. hhu.de These novel approaches often aim to simplify reaction procedures, improve yields, and utilize readily available starting materials.

Green Chemistry Aspects in Thiophenecarboxylate Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of thiophene derivatives to minimize environmental impact. This includes the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions.

The development of green catalysts and the use of green solvents are central to this effort. researchgate.netmdpi.comarkat-usa.org For instance, performing reactions in aqueous media or using biodegradable solvents can significantly reduce the environmental footprint of a synthetic process. arkat-usa.org Microwave-assisted organic synthesis is another green technique that can accelerate reaction rates and reduce energy consumption.

In the context of this compound synthesis, green approaches could involve:

Catalyst selection: Utilizing catalysts based on earth-abundant and less toxic metals.

Solvent choice: Employing water, ethanol, or other green solvents in place of hazardous organic solvents. arkat-usa.orgmdpi.com

Atom economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.

Energy efficiency: Using methods like microwave irradiation to reduce reaction times and energy usage.

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Advanced Spectroscopic and Structural Characterization of Hexyl 2 Thiophenecarboxylate and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For Hexyl 2-thiophenecarboxylate, both ¹H and ¹³C NMR provide critical information about the arrangement of atoms.

In ¹H NMR, the chemical shifts of the protons on the hexyl chain are expected in the upfield region, typically between 0.8 and 4.3 ppm. The terminal methyl (CH₃) group would appear as a triplet, while the methylene (B1212753) (CH₂) groups would present as multiplets. The protons on the thiophene (B33073) ring would resonate in the downfield aromatic region, typically between 7.0 and 8.0 ppm, with their specific shifts and coupling patterns revealing the substitution pattern.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. oup.com The chemical shifts for the hexyl chain carbons would appear in the range of 14-70 ppm. The carbonyl carbon of the ester group is characteristically deshielded and appears significantly downfield, often in the 160-170 ppm range. The carbons of the thiophene ring would resonate in the aromatic region, generally between 120 and 140 ppm. oup.comacs.org Studies on substituted 2-thiophenecarboxylic acid methyl esters have shown that the chemical shift of the ring carbons correlates linearly with those in corresponding substituted thiophenes. oup.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Thiophene Ring Protons | 7.0 - 8.0 | 120 - 140 |

| O-CH₂ (Hexyl) | ~4.3 | ~65 |

| Other CH₂ (Hexyl) | 1.2 - 1.8 | 22 - 32 |

| CH₃ (Hexyl) | ~0.9 | ~14 |

| C=O (Ester) | - | 160 - 170 |

Note: These are approximate ranges and can be influenced by solvent and other experimental conditions.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify functional groups and probe the vibrational modes of a molecule. The FT-IR spectrum of this compound is dominated by characteristic absorptions of the ester and thiophene moieties.

A strong, sharp absorption band is expected in the region of 1715-1730 cm⁻¹ due to the C=O stretching vibration of the ester group conjugated with the thiophene ring. libretexts.orgorgchemboulder.com Saturated esters typically show this band at a slightly higher frequency (1735-1750 cm⁻¹). libretexts.orgorgchemboulder.com The spectrum will also feature two or more strong bands in the 1300-1000 cm⁻¹ range, corresponding to the C-O stretching vibrations of the ester group. orgchemboulder.comspectroscopyonline.comrockymountainlabs.com

The thiophene ring itself gives rise to several characteristic vibrations. C-H stretching vibrations of the aromatic ring are expected in the region of 3100-3000 cm⁻¹. globalresearchonline.netiosrjournals.org Aromatic C=C stretching vibrations typically appear in the 1600-1400 cm⁻¹ region. globalresearchonline.net Specifically for thiophene derivatives, ring stretching bands are often observed near 1590 and 1400 cm⁻¹. globalresearchonline.net C-S stretching modes can be found between 710 and 687 cm⁻¹. iosrjournals.org

Table 2: Key FT-IR Vibrational Frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester | C=O Stretch (conjugated) | 1715 - 1730 | Strong |

| Ester | C-O Stretch | 1300 - 1000 | Strong |

| Thiophene | Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Thiophene | Aromatic C=C Stretch | 1600 - 1400 | Medium-Variable |

| Alkyl Chain | Aliphatic C-H Stretch | 2960 - 2850 | Strong |

Electronic Absorption and Emission Spectroscopy: UV-Vis and Photoluminescence (PL)

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Thiophene-based π-conjugated systems are known for their interesting electronic properties. psu.edu For this compound, the UV-Vis absorption spectrum is expected to show bands corresponding to π-π* transitions within the thiophene ring, which is part of a conjugated system with the carbonyl group. Thiophene derivatives can exhibit absorption maxima in the UV region, and substitution can shift these absorptions. jchps.com For example, some thiophene derivatives show absorption maxima around 360-410 nm. acs.org

Photoluminescence (PL) spectroscopy reveals the emissive properties of a molecule after it has absorbed light. Many thiophene derivatives are known to be luminescent, emitting light in the visible region. frontiersin.orgaip.orgtandfonline.com The emission wavelength and quantum yield are highly dependent on the molecular structure and environment. For instance, some thiophene oligomer derivatives have shown significant enhancement in photoluminescence after photobleaching, with quantum efficiencies reaching up to 92%. aip.org Other thiophene derivatives have been reported to emit blue or green light under UV excitation. tandfonline.com The photoluminescence of this compound would likely be influenced by the interplay between the electron-rich thiophene ring and the electron-withdrawing carboxylate group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound, the molecular ion peak [M]⁺ would confirm its molecular weight.

The fragmentation pattern can provide valuable structural clues. In esters, a common fragmentation is the McLafferty rearrangement, especially for straight-chain esters. whitman.edu Another typical fragmentation pathway for esters is the cleavage of the bond alpha to the carbonyl group, leading to the formation of a resonance-stabilized acylium ion. whitman.edu For this compound, this would correspond to the [M-OC₆H₁₃]⁺ fragment. The fragmentation of the hexyl group itself can lead to a series of peaks separated by 14 mass units, corresponding to the loss of CH₂ groups. libretexts.org The fragmentation of the thiophene ring can also occur, and studies on substituted thiophene-2-carboxylic acids have detailed these pathways. tandfonline.comtandfonline.com

Table 3: Potential Key Fragments in the Mass Spectrum of this compound.

| Fragment Ion | Description |

|---|---|

| [M]⁺ | Molecular Ion |

| [M-C₆H₁₃]⁺ | Loss of the hexoxy radical |

| [M-OC₆H₁₃]⁺ | Acylium ion from cleavage of the ester C-O bond |

| [C₅H₃SO]⁺ | Thiophenecarbonyl cation |

| Fragments from hexyl chain | Series of peaks from loss of alkyl fragments |

X-ray Diffraction (XRD) for Solid-State Structure Determination

In the solid state, aromatic esters often exhibit packing arrangements where the molecules self-assemble into layers. tandfonline.com These structures are influenced by a combination of intermolecular forces, including π-π stacking interactions between the aromatic thiophene rings and van der Waals forces between the aliphatic hexyl chains. acs.org The crystal packing of mesogenic aromatic esters often shows a separation into loosely packed aliphatic regions and closely packed aromatic regions. tandfonline.com The specific conformation of the ester group and the orientation of the hexyl chain relative to the thiophene ring would be key features revealed by an XRD study.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of a material by measuring its mass change as a function of temperature. For this compound, TGA would reveal its decomposition temperature. Many thiophene derivatives are known to be thermally stable, with decomposition temperatures often exceeding 300°C. mdpi.com For example, some thieno[3,2-b]thiophene (B52689) derivatives show decomposition temperatures above 350°C. mdpi.com

The TGA curve for this compound would likely show a single-step decomposition process corresponding to the breakdown of the molecule at elevated temperatures. The onset of weight loss would indicate the beginning of thermal decomposition. The thermal stability is an important characteristic, particularly for applications in materials science where the compound might be subjected to high temperatures during processing or use. Studies on the thermal decomposition of related thiophene compounds have shown that the degradation pathways can be complex. researchgate.netrsc.orgsump4.com

Interfacial Characterization Techniques in Material Assemblies

When this compound or its analogues are used in material assemblies, such as thin films or self-assembled monolayers (SAMs), various interfacial characterization techniques are employed to understand their structure and properties at surfaces. These techniques are crucial for applications in organic electronics. rsc.orgsynchrotron-soleil.frresearchgate.net

Techniques like X-ray Photoelectron Spectroscopy (XPS) can provide information about the elemental composition and chemical states of the atoms at the surface, which can be used to confirm the presence and integrity of the monolayer. aip.org Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) is a powerful tool for studying the molecular orientation and packing within thin films on a substrate. synchrotron-soleil.fr

For self-assembled monolayers, techniques like Kelvin Probe Force Microscopy (KPFM) can be used to measure the surface potential and work function changes upon monolayer formation. researchgate.net The formation of SAMs using thiophene derivatives has been explored for applications in perovskite solar cells, where they can improve interfacial quality and device performance. arxiv.orgarxiv.orgwiley.com The Langmuir-Blodgett and Langmuir-Schaefer techniques have also been used to create well-ordered monolayers of thiophene-based molecules on various substrates. researchgate.net

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Methyl (substituted 2-thiophenecarboxylate)s |

| Thiophene-2-carboxylic acid |

| Thieno[3,2-b]thiophene derivatives |

| Fullerene-based surfactants |

| α,ω-dihexylsexithiophene (α,ω-DH6T) |

| 2-carbaldehyde oxime-5-nitrothiophene (CONT) |

| Dithienylbenzo[c]thiophene oligomer |

| Polypyrrole-thiophene derivatives |

| Bis(pentafluorophenoxy) silicon phthalocyanine (B1677752) (F10-SiPc) |

| para-sexiphenyl (p-6P) |

| Alq₃ |

| BCP |

| Copper phthalocyanine (CuPc) |

| 3-azidobenzo[b]thiophene-2-carbaldehyde |

| 2-azidobenzo[b]thiophene-3-carbaldehyde |

| 3-styrylbenzo[b]thiophene |

| {2-[3,7-di(thiophen-3-yl)-10H-phenothiazin-10-yl]ethyl}phosphonic acid (Th-2EPT) |

| MeO-2PACz |

Computational and Theoretical Investigations of Hexyl 2 Thiophenecarboxylate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. For Hexyl 2-thiophenecarboxylate, DFT calculations can elucidate the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding its reactivity and electronic properties.

Detailed research findings from DFT studies on related thiophene (B33073) derivatives provide a framework for understanding this compound. frontiersin.orgnih.gov Calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-31G(d) or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's electronic stability and reactivity. iyte.edu.trumsl.edu

For thiophene-based systems, the HOMO is typically characterized by π-orbitals delocalized across the thiophene ring, while the LUMO is also a π-type anti-bonding orbital. mdpi.com The hexyl ester group can influence these orbitals; the ester group, being electron-withdrawing, can lower the energy of both HOMO and LUMO, while the alkyl chain has a lesser, primarily inductive, effect. In studies of similar thiophene esters, DFT calculations have been used to determine various reactivity descriptors, including ionization potential, electron affinity, chemical hardness, and electrophilicity index, which are all derived from HOMO and LUMO energies. researchgate.netiyte.edu.tr

A molecular electrostatic potential (MEP) map can also be generated from DFT calculations. mdpi.com This map visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential (red/yellow) around the carbonyl oxygen and the thiophene sulfur atom, indicating sites susceptible to electrophilic attack, while regions of positive potential (blue) would be found around the hydrogen atoms.

Table 1: Calculated Electronic Properties for a Representative Thiophene Derivative (3-Thiophenecarboxylic Acid) using DFT

| Property | Calculated Value | Description |

| EHOMO | -7.2 eV | Energy of the Highest Occupied Molecular Orbital. mdpi.com |

| ELUMO | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital. mdpi.com |

| HOMO-LUMO Gap (ΔE) | 5.4 eV | Indicator of chemical reactivity and stability. mdpi.com |

| Dipole Moment | 3.93 Debye | Measure of the molecule's overall polarity. mdpi.com |

Note: Data is for 3-thiophenecarboxylic acid as a proxy to illustrate typical values obtained from DFT calculations on similar structures. mdpi.com The specific values for this compound would differ.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing detailed information about their conformational dynamics. volkamerlab.orgbonvinlab.org For this compound, MD simulations can reveal the preferred spatial arrangements of the flexible hexyl chain and the orientation of the ester group relative to the rigid thiophene ring.

An MD simulation begins by defining a force field, such as COMPASS, AMBER, or OPLS, which provides a set of parameters to describe the potential energy of the system. frontiersin.orgmpg.de The molecule is placed in a simulation box, often with a solvent like water or in a vacuum, and Newton's laws of motion are integrated over time to generate a trajectory of atomic positions. mpg.de This trajectory can be analyzed to understand conformational preferences.

For this compound, the key flexible regions are the dihedral angles along the hexyl chain and the C-O bond of the ester linkage. Conformational analysis of related alkyl esters shows that while the thiophene ring itself is rigid, the ester group and alkyl chain can adopt multiple conformations. The most stable conformers are those that minimize steric hindrance and optimize electrostatic interactions. Studies on carboxylic acids and their esters indicate a preference for a syn conformation around the O=C-O-R dihedral angle, but an anti conformation can also be populated, especially in solution. nih.gov

The results of an MD simulation are often visualized by plotting the potential energy as a function of specific dihedral angles or by analyzing the root-mean-square deviation (RMSD) of atomic positions over time to assess structural stability. volkamerlab.org Such analyses would likely show that the hexyl chain of this compound is highly flexible, constantly transitioning between different gauche and anti conformations, which has implications for how the molecule packs in a condensed phase or interacts with a surface. frontiersin.org

Reaction Pathway and Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using DFT, is a powerful tool for elucidating the mechanisms of chemical reactions. researchgate.net This involves mapping the potential energy surface of a reaction, locating transition states (TS), and calculating activation energies to determine the most probable reaction pathway.

For this compound, a key reaction is its synthesis via the esterification of 2-thiophenecarboxylic acid with 1-hexanol, often catalyzed by an acid or a coupling agent. oup.comtubitak.gov.tr A computational study of this reaction would involve modeling the reactants, the catalyst, and any intermediates. The geometry of the transition state for the nucleophilic attack of the hexanol oxygen on the protonated carbonyl carbon of the carboxylic acid could be optimized. The calculated activation energy for this step would provide insight into the reaction kinetics.

Computational studies on related reactions, such as the synthesis of thiophene derivatives via Suzuki cross-coupling or cyclization reactions, have successfully elucidated complex mechanisms. mdpi.comacs.org For example, in a Suzuki coupling to form an aryl-thiophene bond, DFT can be used to model the oxidative addition, transmetalation, and reductive elimination steps involving the palladium catalyst. tubitak.gov.trwhiterose.ac.uk These studies provide a template for how the synthesis of this compound could be investigated.

Another area of investigation could be the hydrolysis of the ester. The mechanism, whether acid or base-catalyzed, could be modeled to understand the relative stability of intermediates and the energy barriers involved. Such computational insights are invaluable for optimizing reaction conditions and designing more efficient synthetic routes. oup.com

Table 2: Representative Calculated Activation Energies for a Catalyzed Reaction Step

| Reaction Step | Catalyst Model | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Transmetalation | Ni(II) intermediate | DFT | 10.2 |

Note: These values are from computational studies of different, but related, catalytic reactions involving thiophenes and organometallic catalysts to illustrate the type of data generated. acs.org

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, primarily based on DFT and its time-dependent extension (TD-DFT), allow for the prediction of various spectroscopic properties, including Nuclear Magnetic Resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra. researchgate.netsemanticscholar.orgresearchgate.net These predictions are invaluable for confirming molecular structures and interpreting experimental data.

NMR Spectroscopy: The chemical shifts (δ) in ¹H and ¹³C NMR spectra can be calculated by computing the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule. researchgate.netrsc.org The calculated shielding constants are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to yield the chemical shifts. Studies on substituted thiophenes have shown that DFT methods, such as B3LYP with a large basis set like 6-311++G(2d,2p), can provide NMR predictions that are in good agreement with experimental values, often with a linear correlation that can correct for systematic errors. researchgate.net For this compound, calculations would predict distinct signals for the thiophene protons, the methylene (B1212753) group adjacent to the ester oxygen, and the various methylene and methyl groups of the hexyl chain.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. researchgate.net These calculations yield a set of normal modes, each corresponding to a specific vibration (e.g., C=O stretch, C-H bend). The resulting predicted IR spectrum can be compared with experimental spectra to identify characteristic functional groups. wiley.com For this compound, a strong absorption band corresponding to the C=O stretching vibration of the ester group would be predicted, typically in the range of 1700-1730 cm⁻¹. Other predictable bands would include C-H stretching of the alkyl chain and aromatic C-H and C=C vibrations of the thiophene ring. orientjchem.org

UV-Visible Spectroscopy: The electronic absorption spectra (UV-Vis) are predicted using TD-DFT. semanticscholar.orgresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The calculations provide the wavelength of maximum absorption (λmax) and the oscillator strength, which is related to the intensity of the absorption. researchgate.net For conjugated systems like this compound, the lowest energy transition is typically a π → π* transition associated with the thiophene ring. uobabylon.edu.iq The position of λmax is sensitive to conjugation and substitution. TD-DFT studies on similar thiophene derivatives have successfully predicted their absorption spectra. semanticscholar.orgbohrium.com

Applications in Advanced Materials and Polymer Science

Incorporation into Conjugated Polymers for Optoelectronic Devices

Conjugated polymers derived from hexyl 2-thiophenecarboxylate are gaining attention for their potential use in optoelectronic devices such as organic solar cells and light-emitting diodes. The ester functionality and the hexyl chain play crucial roles in defining the polymer's processability, morphology, and electronic behavior.

The synthesis of polymers incorporating hexyl thiophenecarboxylate units is achieved through various modern polymerization techniques. One prominent method is oxidative direct arylation polymerization (oxi-DArP), which has been successfully employed to create random copolymers of poly(hexyl thiophene-3-carboxylate), also known as poly(3-hexylesterthiophene) (P3HET). rsc.org This method is advantageous as it is simple, mild, and atom-economical, avoiding the need for pre-activated monomers. rsc.org

Other synthetic strategies for related polythiophenes include catalyst-transfer polycondensation (CTP) using nickel and palladium-based catalysts. rsc.orgumich.edu For instance, poly(3-hexylesterthiophene) (P3HET) has been synthesized under Suzuki CTP conditions with nickel precatalysts. umich.edu These chain-growth polymerization methods allow for the synthesis of polymers with targeted molecular weights and narrow dispersities. umich.edu The synthesis of the monomer itself, such as hexyl 2-bromo-3-thiophenecarboxylate, can be achieved via zinc metalation, a mild activation route necessary because ester groups are sensitive to the Grignard reagents often used in other polymerization monomer syntheses. umich.edu

Researchers have also synthesized various copolymers where hexyl thiophenecarboxylate is a key component. For example, a series of conjugated random copolymers containing units based on (4,4-bis(2-ethylhexyl)-4H-cyclopenta[2,1-b:3,4-b0]dithiophene), alkyl 3-thiophene carboxylate, and thiophene (B33073) have been prepared via Stille polycondensation. researchgate.net Similarly, alternating main chain donor-acceptor copolymers have been synthesized by reacting a dibromo-monomer of thieno[3,4-b]thiophene (B1596311) carboxylate under microwave irradiation. acs.org

| Polymer Name | Synthesis Method | Number-Average Molecular Weight (Mn) | Polydispersity Index (PDI) | Source |

|---|---|---|---|---|

| Poly(3-hexylesterthiophene) (P3HET) | Suzuki CTP | 3.6 kDa (targeted) | N/A | umich.edu |

| TPA-Thieno[3,4-b]thiophene carboxylate Copolymer (P3) | Suzuki Polycondensation (Microwave) | 7770 g/mol | 1.5 | acs.org |

| TPA-Dicyanovinyl Copolymer (P2) | Suzuki Polycondensation | 7400 g/mol | 2.5 | acs.org |

The functionalization of polythiophenes with side chains is critical for rendering them soluble and processable, as unsubstituted polythiophenes are largely intractable. rsc.orgethz.ch The hexyl carboxylate group serves this purpose effectively. The hexyl group, a sufficiently long alkyl chain, confers good solubility in common organic solvents, which is essential for solution-based processing techniques like spin-coating to form thin films for electronic devices. ethz.chrsc.org

The introduction of side chains not only enhances solubility but also influences the polymer's morphology, including the packing density, crystallinity, and orientation of the polymer backbones in the solid state. researchgate.net For example, the length of the alkyl side chains can control the formation of different semi-crystalline phases (polymorphs) in conjugated polymers, which in turn affects their electronic properties. rsc.org While longer alkyl chains generally improve solubility, there is a balance to be struck, as an excessive amount of non-conductive alkyl material can dilute the conjugated backbone. ethz.chresearchgate.net

The carboxylate group itself, being polar, can alter the polymer's solubility characteristics and intermolecular interactions. rsc.org Carboxyl-alkyl functionalization has been explored as a strategy to enhance processability and control swelling behavior in conjugated polyelectrolytes, demonstrating that this functional group expands the design toolbox for creating robust materials. acs.orgnih.gov The combination of the flexible, solubilizing hexyl chain and the polar ester group provides a powerful tool for tuning the physical properties of the resulting polymers for optimal device fabrication. rsc.org

The electronic properties of conjugated polymers, including their energy band gaps and charge transport capabilities, can be precisely tuned by modifying their chemical structure. rsc.orgnih.gov The introduction of a this compound moiety into a polymer backbone significantly impacts these properties. The ester group at the 3-position of the thiophene ring acts as an electron-withdrawing group. rsc.org This generally results in a blue shift in the maximum absorption wavelength (λmax) compared to poly(3-alkylthiophene)s, which is indicative of a wider band gap due to the lowering of the polymer's energy levels. rsc.org

Controlling the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels is a primary goal in the design of materials for organic electronics. rsc.org The electron-withdrawing nature of the carboxylate group helps to lower both the HOMO and LUMO energy levels. rsc.org A lower HOMO level is particularly desirable for achieving higher open-circuit voltages (VOC) in polymer solar cells. researchgate.net

The hexyl side chain also plays a role in charge transport. While its primary function is solubility, the length and nature of the alkyl chain influence the intermolecular packing and π-π stacking distance between polymer chains. rsc.org Closer π-π stacking generally facilitates more efficient charge transport, leading to higher charge carrier mobility. rsc.org For example, in studies of poly(3-hexylthiophene) (P3HT), a closely related polymer, high hole and electron mobilities in the order of 10⁻³ to 10⁻² cm²/Vs have been observed. arxiv.org In copolymers incorporating thieno[3,4-b]thiophenecarboxylate, hole transport mobilities of around 3.1 x 10⁻⁴ cm²/Vs⁻¹ have been measured, demonstrating that the side chain acceptor unit influences the delocalization along the polymer backbone. acs.org

| Polymer/Oligomer | HOMO Level (eV) | LUMO Level (eV) | Optical Band Gap (Eg) (eV) | Source |

|---|---|---|---|---|

| BDT(DBTOTTH)2 Oligomer | -5.51 | -3.22 | 2.25 | mdpi.com |

| 2F-DH5TB-4 Small Molecule | -5.49 | N/A | N/A | researchgate.net |

| TPA-Thieno[3,4-b]thiophene carboxylate Copolymer (P3) | -5.32 | -3.22 | 2.10 | acs.org |

| Copolymer with methyl thiophene-3-carboxylate | N/A | N/A | N/A (VOC of 0.86 V in PSC) | researchgate.net |

Functional Materials for Organic Field Effect Transistors (OFETs)

Polymers and small molecules based on this compound are being investigated as active semiconductor materials in Organic Field Effect Transistors (OFETs). rsc.org OFETs are fundamental components of future flexible and transparent electronics, and their performance is highly dependent on the charge carrier mobility of the semiconductor used.

The structure of the thiophene-based material is critical. For instance, a novel π-conjugated oligomer containing hexylthiophene units was used to fabricate a p-type OFET device with a mobility of 1.6 × 10⁻³ cm²/Vs. mdpi.com The good solubility imparted by the hexyl groups allowed for the use of solution-processing methods like spin coating to create the active layer. mdpi.com In other research, the introduction of an ester group at the 3-position of the thiophene was found to influence charge transport. rsc.org

| Material | Charge Carrier Type | Mobility (μ) (cm²/Vs) | Processing | Source |

|---|---|---|---|---|

| BDT(DBTOTTH)2 Oligomer | p-type | 1.6 × 10⁻³ | Spin Coating | mdpi.com |

| TIIQ-b16 | n-type | up to 2.54 | Air-processed | researchgate.netntu.edu.tw |

| TSBQT-10 | n-type | 0.18 | Solution-processed | rsc.org |

| TSBTQ-6 | n-type | 0.09 | Solution-processed | rsc.org |

Development of Luminescent Materials and Coordination Polymers

The carboxylate functionality of the thiophene ring is an excellent ligand for coordinating with metal ions. This property is exploited in the creation of luminescent coordination polymers, particularly with lanthanide ions, where the organic ligand plays a critical role in sensitizing the metal's emission.

Lanthanide ions (Ln³⁺) possess unique photophysical properties, such as long luminescence lifetimes and narrow, characteristic emission bands, but they suffer from very low absorption coefficients because their 4f-4f electronic transitions are forbidden. frontiersin.orgd-nb.info To overcome this, lanthanide ions are complexed with organic ligands that act as "antennas." frontiersin.org The organic ligand, or chromophore, absorbs light efficiently and transfers the absorbed energy to the central lanthanide ion, which then emits light. This process is known as the antenna effect or photosensitized luminescence. frontiersin.orgd-nb.inforesearchgate.net

2-Thiophenecarboxylate (TC) has proven to be an effective ligand for this purpose. dntb.gov.uarsc.org A series of lanthanide complexes incorporating 2-thiophenecarboxylate have been synthesized, demonstrating ligand-sensitized, metal-based emission in both the visible and near-infrared (NIR) regions. rsc.org For example, complexes with Samarium (Sm), Europium (Eu), Terbium (Tb), and Dysprosium (Dy) show visible light emission, while those with Neodymium (Nd), Samarium (Sm), and Ytterbium (Yb) exhibit NIR emission. rsc.org

The synthesis of these materials is often carried out under hydrothermal conditions, resulting in crystalline products with diverse structures, including dimers and monomers, depending on the specific lanthanide ion used. rsc.orgacs.org The luminescent properties of these complexes, such as their quantum yields and lifetimes, are key parameters that characterize their efficiency as light-emitting materials. frontiersin.orgrsc.org The successful energy transfer from the thiophenecarboxylate ligand to the metal center makes these coordination polymers promising candidates for applications in displays, lighting, and biological imaging. frontiersin.orgresearchgate.netaabu.edu.jo

Metal-Organic Frameworks (MOFs) incorporating Thiophenecarboxylates

Metal-Organic Frameworks (MOFs) are a class of porous, crystalline materials constructed from metal ions or clusters linked by organic molecules. nih.gov The selection of the organic linker is crucial as it dictates the structure and properties of the resulting framework. nih.gov Thiophenecarboxylates, derived from acids like 2-thiophenecarboxylic acid, are employed as organic linkers to create MOFs with unique characteristics. The sulfur heteroatom within the thiophene ring can enhance the adsorption selectivity for certain gases, such as carbon dioxide. mdpi.com

Researchers have successfully synthesized various MOFs using thiophenecarboxylate-based ligands. For instance, new hybrid organic/inorganic materials have been created by inserting 2-thiophenecarboxylate (TC⁻) into cobalt(II) hydroxide (B78521) layers. acs.org Another study detailed the synthesis and electrochemical properties of Layered Double Hydroxides (LDHs) of Zn(II)-Al(III) and Zn(II)-Cr(III) containing 2-thiophenecarboxylate as the interlayer anion. researchgate.netcapes.gov.br In these structures, the organic anions were found to have dimerized and formed bilayers, a structural organization that significantly influenced the material's electrochemical behavior. researchgate.net

The versatility of thiophenecarboxylate linkers is further demonstrated in the construction of diverse frameworks with different metal centers and dimensionalities. A zinc(II) complex with thiophene-2,5-dicarboxylic acid and adenine (B156593) was synthesized, resulting in a two-dimensional grid structure with enhanced photoluminescence compared to the free ligands. nih.gov Additionally, manganese(II) has been used with 2,2′-bithiophen-5,5′-dicarboxylate to create five new MOFs, demonstrating how auxiliary ligands can tune the final structure. mdpi.com The structural similarity of modulators like 2-thiophenecarboxylic acid to the primary linkers can be a key factor in effectively synthesizing high-quality MOF materials. acs.org

Table 1: Examples of Metal-Organic Frameworks Incorporating Thiophenecarboxylate Ligands

| Metal Ion(s) | Thiophenecarboxylate Ligand | Resulting Structure | Reference(s) |

|---|---|---|---|

| Co(II) | 2-thiophenecarboxylate (TC⁻) | Hybrid organic/inorganic layered material | acs.org |

| Zn(II)-Al(III), Zn(II)-Cr(III) | 2-thiophenecarboxylate | Layered Double Hydroxides (LDHs) with bilayered anions | researchgate.netcapes.gov.br |

| Zn(II) | Thiophene-2,5-dicarboxylic acid (H₂tdc) | 2D grid sheets with adenine as a co-ligand | nih.gov |

Electroactive Materials and Electrochemical Applications

Thiophene and its derivatives are well-recognized as important components in the development of electroactive materials due to their desirable electrochemical properties. researchgate.netwiley.com The ability of the thiophene ring system to support stable oxidized states (doping) allows for the tuning of a material's conductivity, color, and ion permeability upon applying an electrical stimulus. wiley.com This makes them suitable for a wide range of electrochemical applications, including sensors, batteries, supercapacitors, and electrocatalysts. wiley.comrsc.orgmdpi.com

Thiophenecarboxylates can be incorporated into various electroactive systems. Layered double hydroxides intercalated with 2-thiophenecarboxylate anions exhibit electrochemical behavior that is strongly influenced by their structural organization, such as a diminished resistance to ionic flow through the material's films. researchgate.netcapes.gov.br In the field of conducting polymers, polythiophenes are a major class of materials known for their synthetic versatility and excellent film-forming properties. beilstein-journals.org Attaching different functional groups, such as carboxylates or esters, to the thiophene backbone allows for the fine-tuning of the polymer's electronic properties and inter-chain interactions. beilstein-journals.org

Research has also explored the creation of novel electroactive materials by combining thiophene units with other redox-active molecules. For example, tetrathiafulvalene (B1198394) (TTF)-modified thiophene monomers have been electropolymerized to create materials with interesting redox behavior. beilstein-journals.org Furthermore, polymers based on thiophene-armed triazine have been synthesized for use as anode materials in lithium-ion batteries, with their performance linked to their band gap energies. rsc.org

Table 2: Research Findings on Thiophene-Based Electroactive Materials

| Material | Key Finding | Potential Application | Reference(s) |

|---|---|---|---|

| Triazine-Thiophene Polymers | Specific capacities up to 772 mA h g⁻¹ at 100 mA g⁻¹ were achieved. | Anode materials for lithium-ion batteries | rsc.org |

| 2-Thiophenecarboxylate in LDHs | The bilayered structure of intercalated anions influenced ionic flow resistance. | Clay-modified electrodes | researchgate.netcapes.gov.br |

| TTF-Modified Polythiophenes | Combining TTF with polythiophene creates materials with unique redox behavior. | Organic semiconductors | beilstein-journals.org |

Building Blocks for Complex Organic Architectures

In organic synthesis, the term "building block" refers to a molecule or a molecular fragment that serves as a starting material for the construction of more complex compounds. cymitquimica.com Thiophene derivatives, including esters like this compound, are valuable building blocks due to the versatile reactivity of the thiophene ring and the attached functional groups. bohrium.comrroij.com They are used in fields ranging from medicinal chemistry to materials science. bohrium.com

Halogenated 2-thiophenecarboxylic acid derivatives have been explicitly identified as key building blocks for synthesizing new classes of insecticides. beilstein-journals.org The development of efficient synthetic routes to compounds like 4-bromo-3-methyl-2-thiophenecarbonyl chloride and 3,4,5-trichloro-2-thiophenecarbonyl chloride was crucial for the commercial development of these agricultural products. beilstein-journals.org Similarly, 2-thiophenecarbohydrazides, prepared from 2-thiophenecarboxylic acid derivatives, are recognized for their utility as precursors in the synthesis of hydrazones, Schiff bases, and coordination compounds. hhu.de

The synthesis of thiophene-containing structures is a significant area of organic chemistry, with numerous methods developed to construct and functionalize the thiophene ring. organic-chemistry.orgderpharmachemica.com For example, a palladium-catalyzed carbonylative approach has been reported for the synthesis of benzothiophene-3-carboxylic esters from 2-(methylthio)phenylacetylenes, demonstrating a direct route to an important class of heterocyclic derivatives from simpler building blocks. acs.org The 2-thiophenecarboxylate moiety provides a stable and reactive scaffold that can be elaborated into a wide array of complex organic architectures.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2,2′-bithiophen-5,5′-dicarboxylate |

| 2-thiophenecarbohydrazide |

| 2-thiophenecarboxylate |

| 2-thiophenecarboxylic acid |

| 3,4,5-trichloro-2-thiophenecarbonyl chloride |

| 4-bromo-3-methyl-2-thiophenecarbonyl chloride |

| Adenine |

| Benzothiophene-3-carboxylic ester |

| This compound |

| Methyl 3-(chlorosulfonyl)-2-thiophenecarboxylate |

| Tetrathiafulvalene |

| Thiophene |

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Pathways and Efficiency Enhancements

The traditional synthesis of Hexyl 2-thiophenecarboxylate typically involves the esterification of 2-thiophenecarboxylic acid with hexanol, often requiring a catalyst and heat. gatech.edu While effective, future research is geared towards developing more efficient, sustainable, and versatile synthetic routes.

Modern synthetic organic chemistry offers several promising avenues. Multicomponent reactions (MCRs), which allow the formation of complex molecules from three or more starting materials in a single step, represent a significant opportunity. tandfonline.com For instance, novel four-component reactions catalyzed by zinc oxide nanorods (ZnO-NRs) have been used to create densely substituted thiophene (B33073) derivatives with excellent yields under solvent-free, room-temperature conditions. tandfonline.combohrium.com Adapting such methodologies could provide a rapid and atom-economical pathway to this compound and its analogues.

Catalyst development is another critical frontier. The use of heterogeneous, reusable catalysts aligns with the principles of green chemistry. Functionalized imidazolium (B1220033) salts, for example, have been shown to effectively catalyze the synthesis of thiophene derivatives from ketones and elemental sulfur without the need for a solvent or an inert atmosphere. ua.es The exploration of palladium-catalyzed carbonylation is another advanced technique that can introduce the carboxyl functionality onto a thiophene ring system. beilstein-journals.org Research into these advanced catalytic systems could lead to significant improvements in the yield, purity, and environmental footprint of this compound production.

Development of Advanced Thiophenecarboxylate-Based Functional Materials with Tailored Properties

Thiophene-containing molecules are foundational components in the field of organic electronics and materials science due to their unique electronic properties, stability, and potential for self-assembly. numberanalytics.commdpi.com this compound serves as a valuable building block for creating advanced functional materials where the hexyl chain can be used to precisely tune material properties.

The incorporation of flexible alkyl chains like hexyl onto a rigid conjugated backbone is a well-established strategy for improving the solubility and processability of organic semiconductors, which is crucial for their application in devices like organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). ntu.edu.sgrsc.org Future research could focus on polymerizing this compound or its derivatives to create novel polythiophenes. The hexyl ester group could influence the polymer's morphology, packing, and electronic characteristics. ntu.edu.sg

Furthermore, the thiophene ring is known to be a valuable component in liquid crystal molecules, where it can lower melting points and increase optical anisotropy. orientjchem.org The specific length and branching of the alkyl chain (e.g., hexyl) are critical in determining the type and temperature range of the liquid crystalline phases. Synthesizing and studying a series of thiophenecarboxylate esters with varying alkyl chains could lead to the discovery of new liquid crystalline materials with tailored phase behaviors for display and sensor applications. orientjchem.org Another emerging area is the creation of hybrid materials by grafting thiophenecarboxylates onto inorganic structures, such as layered metal hydroxides, to produce materials with unique magnetic or electronic properties. acs.org

Integration with Sustainable Chemistry Principles and Biorenewable Feedstocks

The push towards a circular economy and sustainable manufacturing processes is a major driver of chemical research. Future production of this compound can be made significantly greener by integrating sustainable chemistry principles at every stage.

This includes the adoption of the novel synthetic methods mentioned previously, such as using solvent-free reaction conditions and reusable catalysts to minimize waste and energy consumption. bohrium.comua.esresearchgate.net The E-factor, or Environmental Factor, which measures the mass of waste produced per unit of product, is a key metric. For example, a solvent-free thiophene synthesis using an imidazolium salt catalyst boasts a remarkably low E-factor of 7.4. ua.es

A more profound integration with sustainability involves tracing the origins of the chemical feedstocks. One of the precursors for certain thiophene synthesis routes is adipic acid. Significant progress has been made in producing adipic acid from biorenewable sources, such as glucose, through fermentation and biocatalysis. Utilizing bio-based 2-thiophenecarboxylic acid or bio-based hexanol would dramatically improve the sustainability profile of this compound. Future research will likely focus on developing fully integrated manufacturing pathways that combine green reaction conditions with precursors derived from renewable biomass, moving away from traditional petrochemical sources.

Advanced Computational Design and Predictive Modeling of Thiophenecarboxylate Systems

Computational chemistry provides powerful tools for accelerating the discovery and optimization of new molecules and materials. researchgate.net Methods like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling can be applied to this compound systems to predict their properties and guide experimental work, saving significant time and resources. mdpi.comnih.gov

DFT calculations can be used to model the geometric and electronic structure of this compound and its derivatives. orientjchem.orgmdpi.com Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a critical indicator of a molecule's electronic properties, stability, and reactivity, which is particularly relevant for applications in organic electronics. mdpi.com Computational studies can predict how modifications to the molecule—such as changing the length of the alkyl chain or adding other functional groups—will impact these electronic properties. researchgate.net

For applications in materials science, molecular modeling can simulate how molecules will pack in the solid state, which is crucial for predicting the charge transport properties of an organic semiconductor or the mesophase behavior of a liquid crystal. ntu.edu.sgorientjchem.org Furthermore, QSAR models can be developed to establish a mathematical relationship between the chemical structure of thiophene derivatives and a specific property, such as biological activity, allowing for the rational design of new compounds with enhanced performance for a particular application. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.